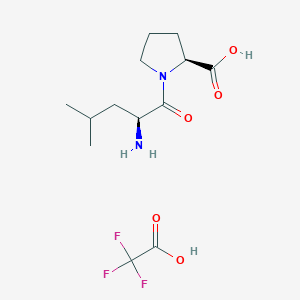

Leu-Pro trifluoroacetate salt

Overview

Description

Leu-Pro trifluoroacetate salt is a white powder with the empirical formula C11H20N2O3 · C2HF3O2 . It has a molecular weight of 342.31 . L-leucyl-L-proline (Leu-Pro) and its retro variant Pro-Leu may be used along with other proline dipeptides to study imprinting and chemotaxis in tetrahymena .

Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . TFA is manufactured using acetate and fluoride as precursors .Molecular Structure Analysis

The molecular structure of Leu-Pro trifluoroacetate salt is represented by the SMILES stringOC(=O)C(F)(F)F.CC(C)CC@HC(=O)N1CCC[C@H]1C(O)=O . Physical And Chemical Properties Analysis

Leu-Pro trifluoroacetate salt is a white powder . It has a molecular weight of 342.31 . The storage temperature for this compound is -20°C .Scientific Research Applications

- Leu-Pro trifluoroacetate salt, also known as L-leucyl-L-proline, is a dipeptide .

- It may be used along with other proline dipeptides to study imprinting and chemotaxis in tetrahymena .

- Leu-Pro trifluoroacetate salt is commonly used in peptide synthesis .

- It’s used in the manufacturing process to release synthesized peptides from solid-phase resins .

- Leu-Pro trifluoroacetate salt is used in the synthesis of peptides .

- Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .

- Leu-Pro trifluoroacetate salt may be used along with other proline dipeptides to study imprinting and chemotaxis in tetrahymena .

- [Leu31,Pro34] Neuropeptide Y (NPY) is an agonist of the NPY receptors Y1 and Y5 .

- It reduces forskolin-induced cAMP accumulation in L-M(TK-) cells expressing human and rat Y4 receptors .

Biochemistry

Molecular Biology

Pharmacology

Cell Biology

Neuroscience

Immunology

- Leu-Pro trifluoroacetate salt is used in the synthesis of peptides .

- Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .

- Sodium trifluoroacetate is a useful reagent for trifluoromethylation .

- The trifluoromethylation process with sodium trifluoroacetate .

- Leu-Pro trifluoroacetate salt is used in the synthesis of peptides .

- Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .

- Leu-Pro trifluoroacetate salt may be used along with other proline dipeptides to study imprinting and chemotaxis in tetrahymena .

Chemistry

Material Science

Environmental Science

Pharmaceutical Science

Food Science

Agricultural Science

- Leu-Pro trifluoroacetate salt is used in the synthesis of peptides .

- Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .

- Leu-Pro trifluoroacetate salt is used in the synthesis of peptides .

- Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .

- Leu-Pro trifluoroacetate salt may be used along with other proline dipeptides to study imprinting and chemotaxis in tetrahymena .

- Leu-Pro trifluoroacetate salt may be used along with other proline dipeptides to study imprinting and chemotaxis in tetrahymena .

Chemical Synthesis

Environmental Chemistry

Pharmaceutical Manufacturing

Food and Beverage Testing

Agricultural Research

Material Science

Safety And Hazards

It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Leu-Pro trifluoroacetate salt . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3.C2HF3O2/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16;3-2(4,5)1(6)7/h7-9H,3-6,12H2,1-2H3,(H,15,16);(H,6,7)/t8-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVSSRGHMVVWPD-OZZZDHQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745581 | |

| Record name | L-Leucyl-L-proline--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leu-Pro trifluoroacetate salt | |

CAS RN |

67320-92-7 | |

| Record name | L-Leucyl-L-proline--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

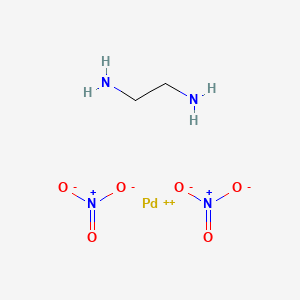

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)

![9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate](/img/structure/B3068559.png)

![5-[4-(4-chlorophenyl)sulfonylphenyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B3068588.png)

![Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-](/img/structure/B3068630.png)